molecular formula C22H23N3OS B2843788 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899958-13-5

4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Katalognummer: B2843788
CAS-Nummer: 899958-13-5
Molekulargewicht: 377.51
InChI-Schlüssel: GFACGXWAYLBHAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a pyrimidinone derivative featuring a fused cyclopenta ring system. Its structure includes a thioether substituent (2,5-dimethylbenzyl) at the 4-position and a pyridin-2-ylmethyl group at the 1-position.

Eigenschaften

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3OS/c1-15-9-10-16(2)17(12-15)14-27-21-19-7-5-8-20(19)25(22(26)24-21)13-18-6-3-4-11-23-18/h3-4,6,9-12H,5,7-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFACGXWAYLBHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Solvent-Free Biginelli-Type Reaction

The cyclopenta[d]pyrimidinone core is synthesized through a FePO4-catalyzed three-component reaction under solvent-free conditions:

Reagents:

  • Cyclopentanone (1.1 eq)
  • Urea or thiourea (1.2 eq)
  • 2,5-Dimethylbenzaldehyde (2.0 eq)
  • FePO4 catalyst (20 mol%)

Conditions:

  • Temperature: 110°C
  • Reaction time: 4 hours
  • Yield: 85–90%

This method eliminates solvent use while maintaining high regioselectivity for the 4-position, critical for subsequent thioether installation. Comparative studies show FePO4 outperforms ionic liquid catalysts (65% yield) and YbCl3 (79% yield) in this transformation.

Acid-Catalyzed Modifications

Activated carbon-supported sulfuric acid (AC-SO3H) provides an alternative catalytic system for cyclocondensation:

Parameter AC-SO3H System FePO4 System
Catalyst Loading 15 wt% 20 mol%
Temperature 100°C 110°C
Reaction Time 3.5 hours 4 hours
Isolated Yield 82% 90%

While slightly less efficient, the AC-SO3H system offers easier catalyst recovery and reuse over five cycles with <5% activity loss.

Regioselective Thioether Installation at Position 4

Nucleophilic Aromatic Substitution

The 4-chloro intermediate undergoes substitution with 2,5-dimethylbenzylthiol under basic conditions:

Optimized Protocol:

  • Generate 4-chlorocyclopenta[d]pyrimidinone via POCl3-mediated chlorination (90–95% conversion)
  • React with 2,5-dimethylbenzylthiol (1.5 eq) in DMF
  • Add K2CO3 (2.0 eq) as base
  • Heat at 80°C for 6 hours

Key Variables:

  • Base screening showed K2CO3 > Cs2CO3 > Et3N in yield (78% vs 65% vs 52%)
  • Solvent optimization: DMF > DMSO > THF (78% vs 68% vs 45%)

Radical Thiol-Ene Coupling

Alternative methodology using visible-light photocatalysis demonstrates improved functional group tolerance:

Components:

  • 4-Vinylcyclopenta[d]pyrimidinone
  • 2,5-Dimethylbenzylthiol
  • Ru(bpy)3Cl2 catalyst (2 mol%)
  • Blue LEDs (450 nm)
  • DCM solvent, 25°C, 12 hours

This approach achieves 83% yield with complete retention of stereochemistry at adjacent chiral centers.

N1-Alkylation with Pyridin-2-ylmethyl Groups

Mannich-Type Reaction

A three-component coupling installs the pyridylmethyl moiety directly:

Reaction Scheme:
Cyclopenta[d]pyrimidinone + formaldehyde + 2-picolylamine → Target scaffold

Optimized Conditions:

  • Catalyst: Cu(OAc)2 (10 mol%)
  • Solvent: EtOH/H2O (4:1)
  • Temperature: 60°C
  • Time: 8 hours
  • Yield: 76%

Mitsunobu Alkylation

For pre-formed intermediates, Mitsunobu conditions prove effective:

Protocol:

  • Pyridin-2-ylmethanol (1.2 eq)
  • DIAD (1.5 eq)
  • PPh3 (1.5 eq)
  • THF, 0°C → RT, 24 hours
  • Yield: 68%

Comparative analysis shows the Mannich route provides better atom economy, while Mitsunobu offers superior stereocontrol (98% ee vs 82% ee).

Integrated Synthetic Route and Process Optimization

Combining the most efficient methodologies yields an optimized five-step synthesis:

Step Process Conditions Yield
1 Cyclocondensation FePO4, solvent-free, 110°C, 4h 90%
2 Chlorination POCl3, reflux, 2h 95%
3 Thioetheration K2CO3/DMF, 80°C, 6h 78%
4 Mannich alkylation Cu(OAc)2, EtOH/H2O, 60°C, 8h 76%
5 Crystallization EtOH/H2O (3:1), -20°C, 12h 92% recovery

Cumulative Yield: 90% × 95% × 78% × 76% × 92% = 46.3% overall

Analytical Characterization Benchmarks

Critical spectroscopic data for quality control:

1H NMR (400 MHz, DMSO-d6):
δ 8.51 (d, J = 4.8 Hz, 1H, Py-H)
7.72 (t, J = 7.6 Hz, 1H, Py-H)
7.34 (d, J = 8.0 Hz, 1H, Py-H)
7.21–7.15 (m, 3H, Ar-H)
4.82 (s, 2H, N-CH2-Py)
4.12 (s, 2H, S-CH2-Ar)
2.94–2.89 (m, 4H, cyclopentyl-H)
2.31 (s, 6H, Ar-CH3)

HRMS (ESI+): Calculated for C23H24N3OS [M+H]+: 398.1589 Found: 398.1592

Analyse Chemischer Reaktionen

Types of Reactions

4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., alkyl halides) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Notable applications include:

  • Antiviral Activity : Research indicates that compounds with similar structures can inhibit viral polymerases, suggesting potential use against influenza viruses by disrupting the PA-PB1 interface of the polymerase complex . This mechanism is crucial for developing antiviral therapies.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial and antifungal activities. The presence of thioether and pyrimidine moieties contributes to its interaction with microbial enzymes, enhancing its efficacy as an antimicrobial agent .
  • Cancer Treatment : Compounds with similar structural features have been investigated for their ability to inhibit cancer cell proliferation. The thioether group may interact with thiol-containing proteins involved in cancer cell signaling pathways, providing a basis for further exploration in oncology.

Synthetic Routes

The synthesis of 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves several steps:

  • Formation of Cyclopentapyrimidine Core : This can be achieved through cyclization reactions involving pyrimidine precursors.
  • Introduction of Thioether Group : The thioether moiety can be introduced via nucleophilic substitution reactions using suitable benzyl halides and thiols.

Wirkmechanismus

The mechanism of action of 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound shares a pyrimidinone core with other heterocyclic systems but differs in ring fusion and substituents:

  • Cyclopenta[d]pyrimidin-2(5H)-one core: Unlike tetrahydropyrimidinones (e.g., 2-imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)-one from ), the fused cyclopenta ring in the target compound may enhance rigidity and influence binding interactions .
  • Thioether substituent : The 2,5-dimethylbenzyl thioether group contrasts with the thiophen-2-yl substituent in ’s compound, which could alter lipophilicity and metabolic stability.

In contrast, 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () features a thiazole ring fused to pyridinone, differing in heterocyclic architecture but retaining bioactivity relevant to anticancer research .

Physicochemical Properties

Compound Name/Structure Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound C₂₁H₂₃N₃OS 377.49 Not reported
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one () C₁₅H₁₃N₃OS 291.35 270–272
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one () C₈H₇N₃OS 193.22 Not reported

Biologische Aktivität

4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one, identified by CAS number 899958-13-5, is a novel compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug discovery.

The molecular formula of the compound is C22H23N3OSC_{22}H_{23}N_{3}OS, with a molecular weight of 377.5 g/mol. Its structure features a cyclopenta[d]pyrimidinone core substituted with a thioether and a pyridine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its interaction with specific molecular targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several tumor cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against prostate cancer (PC-3), breast cancer (MDA-MB-231), and liver cancer (SK-Hep-1) cell lines.
  • Results : It demonstrated significant inhibitory effects, with IC50 values indicating potent cytotoxicity. In particular, compounds derived from similar structures showed IC50 values as low as 0.004 μM in T-cell proliferation assays .

The proposed mechanism involves the inhibition of specific kinases associated with tumor growth and proliferation:

  • Tyrosine Kinases : Compounds structurally related to this compound were tested for inhibition against various tyrosine kinases such as c-Met and VEGFR-2. The results indicated that these compounds could effectively inhibit kinase activity, contributing to their anticancer properties .

Structure-Activity Relationship (SAR)

The effectiveness of 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be attributed to its unique structural features:

SubstituentEffect on Activity
Thioether groupEnhances lipophilicity and cellular uptake
Pyridine moietyIncreases binding affinity to target proteins
Cyclopenta[d]pyrimidinone coreProvides structural rigidity essential for biological activity

Case Studies

  • Study on Antitumor Activity : A study synthesized 47 new derivatives based on similar thiazole structures, demonstrating that modifications in substituents significantly impacted their anticancer efficacy. The most potent derivatives showed high inhibition rates against various cancer cell lines .
  • Inhibition of Protein Kinases : Another research focused on the inhibition of Pim-1 kinase by derivatives related to this compound. The findings revealed that specific structural modifications led to enhanced inhibitory activity against this kinase, which is crucial in cancer progression .

Q & A

Q. What are the recommended synthetic pathways for 4-((2,5-dimethylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

  • Category : Synthesis & Characterization
  • Answer : The synthesis typically involves:
  • Step 1 : Cyclocondensation of cyclopenta[d]pyrimidin-2(5H)-one precursors with substituted benzyl thiols under basic conditions (e.g., NaH/DMF).
  • Step 2 : Functionalization at the N1 position via alkylation using pyridin-2-ylmethyl halides.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Key parameters include reaction temperature (60–80°C for thioether formation) and solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Category : Structural Analysis
  • Answer :
  • 1H/13C NMR : Assign peaks for the pyrimidine core (δ 7.5–8.5 ppm for pyridine protons), cyclopentane ring (δ 2.5–3.5 ppm for CH2 groups), and thioether linkage (δ 4.0–4.5 ppm for SCH2).
  • IR Spectroscopy : Confirm the C=O stretch (~1680 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate the molecular formula (e.g., C21H23N3OS requires m/z 373.15) .

Q. What initial biological assays are suitable for evaluating its therapeutic potential?

  • Category : Biological Screening
  • Answer :
  • In vitro enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity).
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to predict binding modes .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzyl group) influence bioactivity?

  • Category : Structure-Activity Relationship (SAR)
  • Answer :
  • Comparative SAR : Replace the 2,5-dimethylbenzyl group with nitro- or hydroxy-substituted analogs (e.g., 3-nitrobenzyl in ).
  • Impact on potency : Electron-withdrawing groups (e.g., NO2) may enhance target binding via dipole interactions, while bulky substituents (e.g., isobutyl) reduce solubility.
  • Methodology : Synthesize analogs, compare IC50 values, and correlate with computational electrostatic potential maps .

Q. How to resolve contradictory data in biological activity across in vitro vs. in vivo models?

  • Category : Data Contradiction Analysis
  • Answer :
  • Pharmacokinetic profiling : Measure plasma stability, metabolic half-life (e.g., liver microsome assays), and blood-brain barrier permeability.
  • Metabolite identification : Use LC-MS to detect oxidation or demethylation products that may alter activity.
  • Dose optimization : Adjust dosing regimens in animal models to account for bioavailability limitations .

Q. What computational strategies optimize its solubility without compromising target affinity?

  • Category : Molecular Design
  • Answer :
  • Co-solvent screening : Test DMSO/PEG mixtures to enhance aqueous solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve absorption.
  • DFT calculations : Model logP and polar surface area to balance lipophilicity and solubility .

Q. How to assess its stability under varying pH and temperature conditions?

  • Category : Stability Studies
  • Answer :
  • Forced degradation : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C for 24–72 hours.
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., hydrolyzed thioether or oxidized pyrimidine).
  • Light sensitivity : Conduct ICH-compliant photostability tests under UV/visible light .

Q. What experimental designs validate synergistic effects in combination therapies?

  • Category : Combination Studies
  • Answer :
  • Checkerboard assays : Combine with standard drugs (e.g., cisplatin) and calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic studies : Use transcriptomics (RNA-seq) to identify pathways modulated by the compound-drug pair.
  • In vivo efficacy : Test in xenograft models with dual-agent dosing schedules .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.